molecular formula C22H32N4O4S B2569412 N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 1797587-60-0

N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2569412
CAS No.: 1797587-60-0
M. Wt: 448.58
InChI Key: SEYUSJXMTXXNDW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein that functions as a central mediator of the CBM complex (CARD11-BCL10-MALT1), which transmits antigen receptor signals to activate the NF-κB pathway, a critical regulator of immune response and lymphocyte proliferation . This compound exerts its inhibitory effect by binding to the MALT1 paracaspase domain, effectively blocking its proteolytic activity. By inhibiting MALT1, this research compound prevents the cleavage of specific substrates such as RelB, A20, and CYLD, thereby dampening the constitutive NF-κB signaling that is characteristic of certain hematological malignancies. Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell lymphomas where the chronic B-cell receptor signaling pathway is dysregulated. Researchers utilize this tool compound to dissect the intricate biology of MALT1, explore its role in T-cell and B-cell activation, and validate it as a therapeutic target for immuno-oncology applications . Studies employing this inhibitor provide crucial insights into mechanisms of lymphomagenesis and aid in the preclinical assessment of targeting MALT1 for the treatment of autoimmune and inflammatory diseases.

Properties

IUPAC Name

N-tert-butyl-4-[[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S/c1-22(2,3)24-21(28)25-9-6-15(7-10-25)14-23-31(29,30)18-12-16-4-5-19(27)26-11-8-17(13-18)20(16)26/h12-13,15,23H,4-11,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYUSJXMTXXNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest it may interact with various biological targets, leading to therapeutic effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H26N4O3S\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a piperidine ring and a pyrroloquinoline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrroloquinolines have shown efficacy against several bacterial strains and fungi.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Properties : Certain analogs have been reported to reduce inflammation in preclinical models.

Antileishmanial Activity

A study synthesized derivatives related to pyrrolo[3,4-b]quinolinones and evaluated their antileishmanial activity. One compound exhibited a CC50\text{CC}_{50} of 65.11 μM with an anti-amastigote IC50\text{IC}_{50} of 8.36 μM. In vivo studies indicated a significant reduction in parasite burden in infected mice (56.2% in liver and 61.1% in spleen) when treated with the compound at a dosage of 12.5 mg/kg .

Antitumor Activity

In another investigation focusing on the structure-activity relationship (SAR) of pyrroloquinoline derivatives, compounds were tested against various cancer cell lines. Notably, one compound demonstrated an IC50\text{IC}_{50} value less than that of doxorubicin in A-431 cells, indicating promising antitumor potential .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of caspase enzymes, which are crucial in apoptosis pathways .
  • Protein Binding : Molecular dynamics simulations have shown that these compounds can form stable interactions with target proteins through hydrophobic contacts and hydrogen bonding .

Data Summary Table

Activity Compound IC50/CC50 (μM) Notes
AntileishmanialRelated pyrroloquinoline derivative8.36 (anti-amastigote)Significant reduction in parasite burden in vivo
AntitumorPyrroloquinoline derivative< Doxorubicin IC50Effective against A-431 cancer cells
Enzyme InhibitionCaspase inhibitorsVariesImportant for apoptosis modulation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperidine and pyrrolidine have been shown to inhibit tumor growth in various cancer cell lines. Specifically, studies have demonstrated that modifications to the piperidine ring can enhance the compound's ability to induce apoptosis in cancer cells .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. Compounds containing sulfonamide moieties have been extensively studied for their effectiveness against bacterial infections. The presence of the pyrroloquinoline structure may further enhance this activity by interfering with bacterial metabolic pathways .

Neuroprotective Effects

Compounds that interact with neurotransmitter systems are of great interest for neuroprotection. Preliminary studies suggest that similar structures can modulate neurotransmitter release and protect neuronal cells from oxidative stress . The potential neuroprotective effects of N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide warrant further investigation.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, a series of piperidine derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 0.25 μM against HepG2 cells, indicating potent antitumor activity . This suggests that our compound could be similarly effective due to its structural similarities.

Case Study 2: Antimicrobial Efficacy

A recent investigation into sulfonamide-based compounds revealed that certain derivatives demonstrated broad-spectrum antimicrobial activity. The study highlighted the importance of structural optimization for enhancing efficacy against resistant strains of bacteria . This reinforces the potential for this compound to serve as a lead compound in antibiotic development.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPiperidine derivativesInduced apoptosis in cancer cells
AntimicrobialSulfonamide compoundsBroad-spectrum activity
NeuroprotectiveNeurotransmitter modulatorsReduced oxidative stress

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine-Carboxamide Motifs

Several structurally related compounds share the piperidine-carboxamide scaffold but differ in substituents and functional groups, leading to variations in bioactivity and physicochemical properties. Key examples include:

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Reference ID
N-(4-iodophenyl)-4-(6-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxamide (Compound 22) ~529.3 Benzimidazolone, iodophenyl 81
N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide (Compound 18) ~458.6 Pyridyl, tert-butylphenyl Not reported
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethoxypyridine-3-carboxamide ~347.5 Thiazole, ethoxypyridine Not reported
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide ~495.6 Quinoline sulfonamide, cyclopropymethylpiperazine Not reported

Key Observations :

  • The pyrroloquinoline-sulfonamide moiety distinguishes the target compound from others, possibly conferring unique binding interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases or GPCRs) .

Analytical and Bioactivity Insights

Spectroscopic Characterization
  • NMR Analysis: Comparative NMR studies (e.g., δ 7.5–8.5 ppm for aromatic protons) reveal that the pyrroloquinoline core induces distinct chemical shifts in regions A (positions 29–36) and B (positions 39–44), unlike simpler benzimidazolone or thiazole derivatives .
  • LCMS Data : The target compound’s LCMS profile ([M+H]+ ~550–600) aligns with its higher molecular weight compared to analogues like Compound 18 ([M+H]+ ~458.6) .
Bioactivity and Target Selectivity
  • Benzimidazolone derivatives (e.g., Compound 22) exhibit potent inhibition of 8-oxoguanine DNA glycosylase (IC50 < 100 nM), attributed to their planar aromatic systems .
  • Sulfonamide-containing analogues (e.g., quinoline-8-sulfonamide derivatives) show affinity for metalloenzymes, with IC50 values in the micromolar range .
  • The tert-butyl-piperidine motif may enhance metabolic stability, as seen in protease-resistant carboxamide derivatives .

Q & A

Q. What are the key synthetic routes for this compound, and what parameters critically influence yield and purity?

The synthesis involves multi-step reactions, including sulfonamide coupling and piperidine carboxamide formation. Critical parameters include:

  • Temperature : 0°C to room temperature for carboxamide formation to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .
  • Purification : Reverse-phase HPLC or column chromatography (e.g., SiO₂ with EtOAc/hexane gradients) removes unreacted intermediates .
Synthetic StepKey Reagents/ConditionsOptimization Focus
Sulfonamide couplingEDCI, HOBt, DMF, 24h, RTSolvent polarity, coupling efficiency
Piperidine carboxamide formationtert-butyl isocyanate, DIEA, DCMTemperature control

Q. Which spectroscopic methods are recommended for structural confirmation?

  • 1H/13C NMR : Assigns protons and carbons in the pyrroloquinoline and piperidine moieties (DMSO-d₆, 400 MHz) .
  • X-ray crystallography : Resolves 3D conformation using SHELXL for refinement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (ESI+ mode) .

Q. What stability studies are essential for ensuring compound integrity in biological assays?

Conduct accelerated stability tests under physiological conditions (37°C, PBS, or plasma) for 24–72 hours. Monitor degradation via:

  • HPLC : Track purity changes .
  • LC-MS : Identify breakdown products .

Advanced Questions

Q. How can computational modeling predict biological target interactions?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases or receptors. Validate with experimental IC₅₀ values .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (AMBER or GROMACS) .

Q. What strategies resolve discrepancies between computational predictions and observed bioactivity?

  • Re-evaluate force fields : Adjust parameters for ligand flexibility or solvation effects .
  • Orthogonal assays : Compare enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT) .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition optimization?

  • Analog synthesis : Vary substituents on the sulfonamide and piperidine groups.
  • In vitro testing : Screen analogs against kinase panels (e.g., SelectScreen®) .
  • Key parameters : Measure IC₅₀, selectivity (ROCK vs. Akt), and logD .

Q. What crystallographic methods resolve complex conformational dynamics?

  • Data collection : Use synchrotron radiation for high-resolution (<1.8 Å) datasets.
  • Refinement : SHELXL for small-molecule precision; PHASER for molecular replacement in macromolecular complexes .

Q. How does protonation state at physiological pH affect membrane permeability?

  • pKa prediction : Use MarvinSketch or ACD/Labs.
  • logD measurement : Shake-flask method (octanol/water partition) .
  • Caco-2 assay : Correlate logD with permeability .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity data across assay platforms?

  • Purity verification : Confirm >95% purity via HPLC and elemental analysis .
  • Assay validation : Include positive controls (e.g., staurosporine for kinase assays) .

Q. Why might X-ray structures conflict with NMR-based conformational models?

  • Crystal packing effects : Compare solution-state (NMR) and solid-state (X-ray) data.
  • Dynamic behavior : Use NOESY NMR to assess flexibility in solution .

Methodological Tables

Q. Table 1: Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0°C–RT (carboxamide)Minimizes side reactions
Solvent polarityDMF > DCMEnhances sulfonamide coupling
Reaction time12–24hBalances completion vs. degradation

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueTarget FeatureReference
1H NMR (400 MHz)Piperidine methylene protons
X-ray crystallographyPyrroloquinoline ring planarity
HRMS (ESI+)Molecular ion [M+H]+

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